Z-VRPR-FMK (trifluoroacetate salt) is a selective and irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1. This compound plays a significant role in modulating signaling pathways related to immune responses, particularly by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells in lymphocytes. It is primarily used in research settings to study the biological functions of MALT1 and its role in various diseases, including lymphomas.
Z-VRPR-FMK is classified as a small molecule inhibitor within the broader category of cysteine protease inhibitors. It is derived from a peptide sequence that has been modified to enhance its specificity and binding affinity for MALT1. The compound is commercially available from various suppliers, including MedChemExpress and Bertin Technologies, which provide it in different formulations for research purposes.
The synthesis of Z-VRPR-FMK involves several key steps:
Technical details regarding the synthesis can be found in patents and research articles that describe the methodologies employed for producing such inhibitors .
The molecular structure of Z-VRPR-FMK includes several notable features:
The detailed structural information can be represented using chemical notation and diagrams available in chemical databases .
The mechanism of action of Z-VRPR-FMK involves several steps:
Z-VRPR-FMK exhibits several important physical and chemical properties:
These properties are critical for researchers when selecting compounds for experimental use .
Z-VRPR-FMK has several significant applications in scientific research:
Z-VRPR-FMK TFA (C₃₃H₅₀F₄N₁₀O₈; MW 790.81 g/mol) is a tetrapeptide-based inhibitor featuring a carbobenzoxy (Z) group at the N-terminus, a valine-arginine-proline-arginine (VRPR) sequence, and a fluoromethylketone (FMK) warhead at the C-terminus. The trifluoroacetate (TFA) salt form enhances aqueous solubility while maintaining biological activity equivalent to the free base. The FMK group enables irreversible covalent binding to the catalytic cysteine residue in MALT1's paracaspase domain through nucleophilic addition, forming a thioether adduct. This modification confers target specificity while minimizing off-target reactivity compared to broader cysteine protease inhibitors [1] [3] [5].
Spatial analysis reveals that the P1 arginine sidechain engages MALT1's S1 pocket via salt bridges with Asp538 and hydrogen bonding with Ser539. The P2 proline facilitates a turn structure optimal for active-site docking, while the P3 arginine and P4 valine occupy solvent-exposed regions, contributing primarily to affinity rather than specificity. The TFA counterion impacts crystallinity and solubility (1 mg/mL in water) but does not participate in target interactions [3] [5] [8].
Table 1: Key Chemical and Physicochemical Properties of Z-VRPR-FMK TFA
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₃₃H₅₀F₄N₁₀O₈ | Calculated from structure |
Molecular Weight | 790.81 g/mol | Mass spectrometry |
Purity | ≥95% | HPLC analysis |
Appearance | White to off-white solid | Visual inspection |
Solubility (aqueous) | 1 mg/mL (1.26 mM) | Requires sonication/warming |
Storage Stability | -80°C (6 months); -20°C (1 month) | Sealed, anhydrous conditions |
Z-VRPR-FMK emerged in the late 2000s as a structure-guided design targeting MALT1's unique paracaspase activity. Its development was driven by the unmet need for specific probes to dissect NF-κB signaling in lymphoid malignancies. Derived from metacaspase inhibitor scaffolds, the VRPR sequence was optimized through combinatorial substrate libraries showing MALT1's preference for:
The FMK warhead converted this substrate preference into irreversible inhibition, enabling mechanistic studies in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL). Early functional validation demonstrated its ability to suppress nuclear c-REL translocation and NF-κB target genes (e.g., BCL2, IRF4) at 50 μM in ABC-DLBCL cell lines (HBL-1, TMD8), establishing it as the first pharmacological tool for MALT1 protease function [5] [9]. Despite moderate potency (IC₅₀ ~5–10 μM), it remains widely used due to its target specificity over caspases and cost-effectiveness for proof-of-concept studies [6] [9].
Table 2: Comparative Profile of Early-Stage MALT1 Inhibitors
Inhibitor | Mechanism | Potency (IC₅₀) | Key Limitations | Primary Research Use |
---|---|---|---|---|
Z-VRPR-FMK | Irreversible (FMK) | ~5–10 μM | Moderate cell permeability | Target validation, in vitro assays |
Mepazine | Reversible | 0.42–0.83 μM | Off-target serotonin receptor activity | Biochemical inhibition |
MI-2 | Irreversible | 5.84 μM | Caspase cross-reactivity | In vivo xenograft models |
As a paracaspase inhibitor, Z-VRPR-FMK enabled seminal discoveries regarding MALT1's non-proteolytic functions and immune-regulatory roles:
In therapeutic development, Z-VRPR-FMK informed the design of:
Table 3: Key Therapeutic Applications Explored Using Z-VRPR-FMK
Disease Context | Mechanistic Insight | Outcome |
---|---|---|
ABC-DLBCL | Blocks MALT1-induced NF-κB activation & MMP expression | Suppresses tumor growth and invasion |
MALT Lymphoma | Inhibits oncogenic CBM complex signaling | Reduces proliferation of malignant B-cells |
Autoimmunity | Modulates Treg/TH17 balance via RelB cleavage | Attenuates aberrant immune responses |
Viral Infection (IAV) | Protects against immune-pathological damage | Improves survival in preclinical models |
The compound remains a critical tool for studying paracaspase biology, though its pharmacokinetic limitations (e.g., short half-life, poor oral bioavailability) restrict in vivo applications to ex vivo or acute exposure models [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0